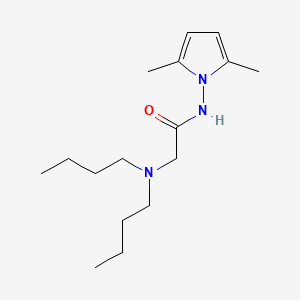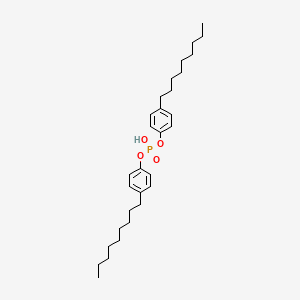
Bis(p-nonylphenyl) hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(p-nonylphenyl) hydrogen phosphate is an organic compound with the molecular formula C₃₀H₄₇O₄P and a molecular weight of 502.67 g/mol . It is known for its excellent solubility and surface activity, making it a valuable surfactant, emulsifier, and dispersant . This compound is commonly used in the production of paints, coatings, and inks to regulate viscosity, coatability, and dispersibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(p-nonylphenyl) hydrogen phosphate is typically synthesized through the reaction of nonylphenol with phosphorus oxychloride (POCl₃) under controlled conditions . The reaction involves the following steps:
Reaction of Nonylphenol with Phosphorus Oxychloride: Nonylphenol is reacted with phosphorus oxychloride in the presence of a base, such as pyridine, to form bis(p-nonylphenyl) phosphate.
Hydrolysis: The bis(p-nonylphenyl) phosphate is then hydrolyzed to produce this compound.
The reaction conditions, including temperature and reaction time, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques to optimize efficiency and output. The process is designed to minimize waste and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Bis(p-nonylphenyl) hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce nonylphenol and phosphoric acid.
Esterification: It can react with alcohols to form esters.
Oxidation: The compound can be oxidized under specific conditions to produce oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.
Oxidation: Involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Hydrolysis: Nonylphenol and phosphoric acid.
Esterification: Esters of this compound.
Oxidation: Oxidized derivatives of this compound.
Scientific Research Applications
Bis(p-nonylphenyl) hydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: Employed in cell culture studies to investigate its effects on cell growth and viability.
Medicine: Studied for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of paints, coatings, and inks to improve product performance.
Mechanism of Action
The mechanism of action of bis(p-nonylphenyl) hydrogen phosphate involves its ability to interact with cell membranes and proteins due to its surfactant properties . It can disrupt lipid bilayers, leading to changes in membrane permeability and cell signaling pathways . Additionally, the compound can form complexes with metal ions, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Bis(4-nitrophenyl) phosphate: Similar in structure but contains nitro groups instead of nonyl groups.
Tris(4-nonylphenyl) phosphite: Contains three nonylphenyl groups and is used as an antioxidant.
Uniqueness
Bis(p-nonylphenyl) hydrogen phosphate is unique due to its specific combination of nonylphenyl groups and phosphate functionality, which imparts excellent surfactant properties and makes it highly effective in various industrial applications .
Properties
CAS No. |
34332-97-3 |
|---|---|
Molecular Formula |
C30H47O4P |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
bis(4-nonylphenyl) hydrogen phosphate |
InChI |
InChI=1S/C30H47O4P/c1-3-5-7-9-11-13-15-17-27-19-23-29(24-20-27)33-35(31,32)34-30-25-21-28(22-26-30)18-16-14-12-10-8-6-4-2/h19-26H,3-18H2,1-2H3,(H,31,32) |
InChI Key |
TUBPQDOOWCNEEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


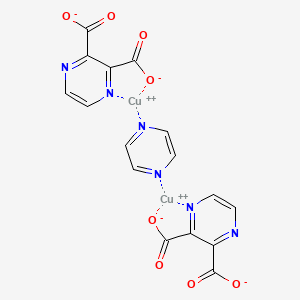
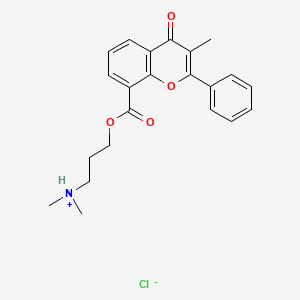
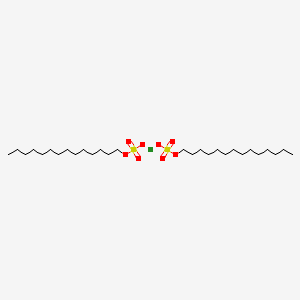
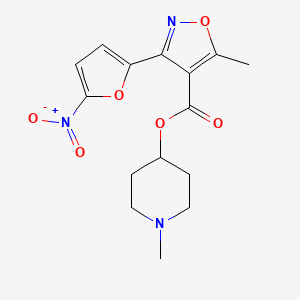

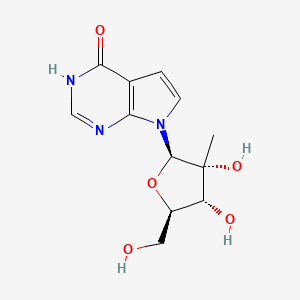

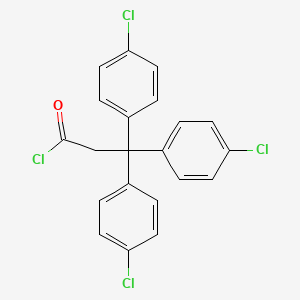
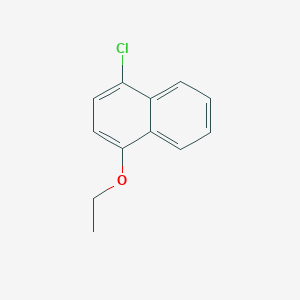

![[(2,3,4,4,5,5-Hexamethylhexan-2-yl)sulfanyl]acetic acid](/img/structure/B15343430.png)
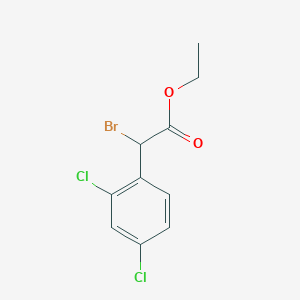
![[(2R,3R,4R,5S,6S,8R,9R,10R,13S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15343448.png)
